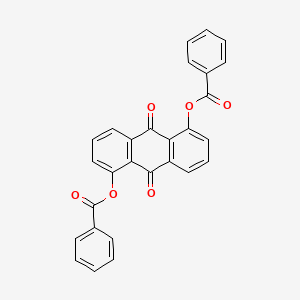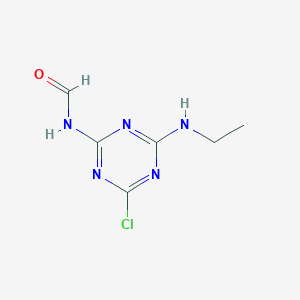
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
Chlorination: 4,6-dichloro-1,3,5-triazine is synthesized through the chlorination of cyanuric chloride.
Amination: The chlorinated triazine reacts with ethylamine to form 4-chloro-6-(ethylamino)-1,3,5-triazine.
Formylation: The final step involves the formylation of the amine group using formic acid or formic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as DMF or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various triazine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(methylamino)-1,3,5-triazine
- 4,6-Dichloro-1,3,5-triazine
- 4-Chloro-6-(chloromethyl)-1,3,5-triazine
Uniqueness
N-(4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in scientific research.
Propiedades
Número CAS |
142179-77-9 |
|---|---|
Fórmula molecular |
C6H8ClN5O |
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H8ClN5O/c1-2-8-5-10-4(7)11-6(12-5)9-3-13/h3H,2H2,1H3,(H2,8,9,10,11,12,13) |
Clave InChI |
FHHWZLFMKVUSFO-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



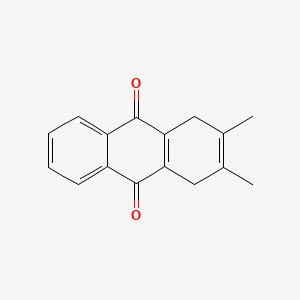

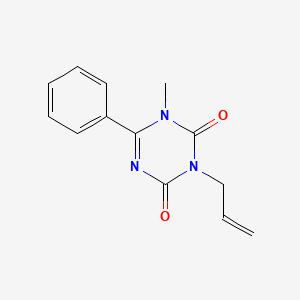
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
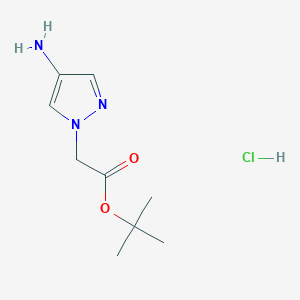
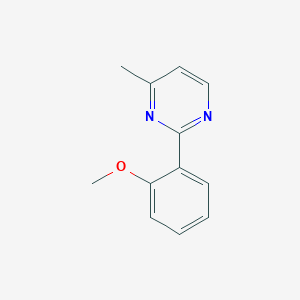

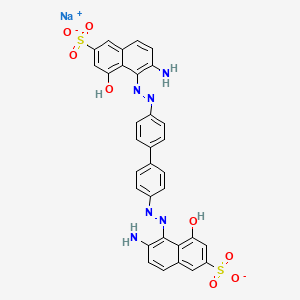
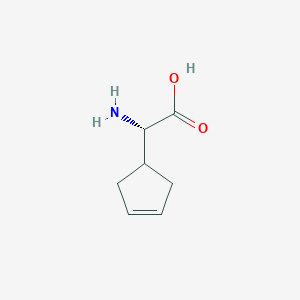
![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
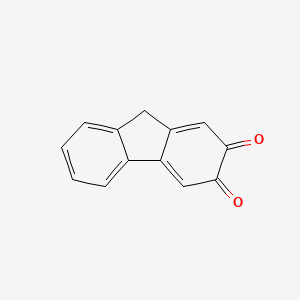
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)
